molecular formula C26H28FNO7 B11124207 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11124207
M. Wt: 485.5 g/mol
InChI Key: IBJMYQBHABGGSQ-UHFFFAOYSA-N
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Description

7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the propan-2-yloxy group: This step involves the alkylation of the intermediate compound with isopropyl bromide in the presence of a base like potassium carbonate.

    Addition of the trimethoxyphenyl group: This can be done through a Suzuki coupling reaction using a boronic acid derivative of the trimethoxyphenyl group and a palladium catalyst.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly through the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other fluorinated heterocycles and chromeno[2,3-c]pyrrole derivatives. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 7-FLUORO-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C26H28FNO7

Molecular Weight

485.5 g/mol

IUPAC Name

7-fluoro-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28FNO7/c1-14(2)34-10-6-9-28-22(15-11-19(31-3)24(33-5)20(12-15)32-4)21-23(29)17-13-16(27)7-8-18(17)35-25(21)26(28)30/h7-8,11-14,22H,6,9-10H2,1-5H3

InChI Key

IBJMYQBHABGGSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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